molecular formula C20H25N3O4S B2842001 N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941976-89-2

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2842001
CAS No.: 941976-89-2
M. Wt: 403.5
InChI Key: ZIEOHVIVVMZQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a morpholino group, a methoxyphenyl group, and a thiophen-2-ylmethyl group. These groups could potentially confer various properties to the compound, depending on their arrangement and the specific conditions under which the compound is used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it’s used. Common reactions for compounds with these functional groups include various types of coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound such as its melting point, solubility, and stability would depend on its specific structure .

Scientific Research Applications

1. Synthesis and Chemical Reactions

A study by Fathalla et al. (2002) described the synthesis of a compound structurally related to N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide. They explored the reaction pathways and the formation of similar compounds through domino-reactions, shedding light on the synthetic versatility and potential applications of such compounds in organic chemistry (Fathalla et al., 2002).

2. Complexation with Metals

Research by Singh et al. (2000) focused on the synthesis of compounds with structural similarities to this compound and their complexation with palladium and mercury. This kind of study is crucial for understanding how such compounds can interact with metals, potentially leading to applications in catalysis or material science (Singh et al., 2000).

3. Catalysis

De et al. (2017) established that a compound similar to this compound, namely Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide, can act as an effective catalyst system for Goldberg amidation. This illustrates the potential role of such compounds in catalytic processes, particularly in organic synthesis (De et al., 2017).

4. Novel Synthetic Approaches

Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the potential of compounds like this compound in the synthesis of new chemical entities. This could have implications in medicinal chemistry and the development of new therapeutic agents (Mamedov et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its specific structure, how it’s used, and how it’s handled .

Future Directions

Future research on this compound could focus on exploring its potential uses, optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-26-16-6-4-15(5-7-16)18(23-8-10-27-11-9-23)14-22-20(25)19(24)21-13-17-3-2-12-28-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEOHVIVVMZQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.